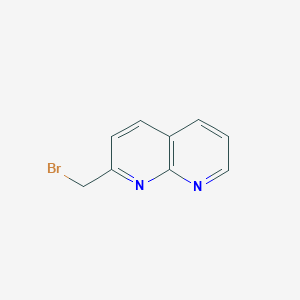

2-(Bromomethyl)-1,8-naphthyridine

Description

Significance of Nitrogen Heterocycles as Fundamental Building Blocks in Synthetic Methodologies

Nitrogen heterocycles, organic compounds with ring structures containing at least one nitrogen atom, are fundamental to organic chemistry. openmedicinalchemistryjournal.comijnrd.org Their structural diversity and reactivity make them indispensable building blocks in the synthesis of a wide array of more complex molecules. numberanalytics.com These compounds are not merely synthetic curiosities; they are integral components of many natural products, including vitamins and alkaloids, and form the core of numerous pharmaceuticals. openmedicinalchemistryjournal.comnih.gov The presence of nitrogen atoms in the heterocyclic ring imparts unique electronic properties and the ability to form hydrogen bonds, which is crucial for biological activity. nih.gov Consequently, a significant portion of FDA-approved small-molecule drugs feature a nitrogen heterocycle. openmedicinalchemistryjournal.comnih.gov Beyond pharmaceuticals, these compounds are vital in the development of agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.comnumberanalytics.com

Overview of the 1,8-Naphthyridine (B1210474) Core Structure in Chemical Literature

The 1,8-naphthyridine core is an aromatic heterocyclic compound consisting of two fused pyridine (B92270) rings. researchgate.netresearchgate.net This structure is one of six possible isomers of naphthyridine. researchgate.netresearchgate.net The 1,8-isomer, in particular, has garnered significant interest from researchers in medicinal chemistry and drug discovery due to its versatile synthesis and reactivity. researchgate.netnih.gov The arrangement of the nitrogen atoms allows 1,8-naphthyridine to act as a binucleating ligand in coordination chemistry, binding to metal ions. wikipedia.org The synthesis of the 1,8-naphthyridine skeleton can often be achieved through methods like the Friedländer reaction, which involves the condensation of a 2-aminopyridine (B139424) derivative. researchgate.netorganic-chemistry.org This scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net

Strategic Importance of 2-(Bromomethyl)-1,8-naphthyridine as a Key Synthetic Intermediate

The strategic importance of this compound lies in its utility as a highly reactive and versatile intermediate for the synthesis of more complex 1,8-naphthyridine derivatives. The bromomethyl group (-CH2Br) at the 2-position of the naphthyridine ring is a key functional handle. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups and molecular fragments onto the 1,8-naphthyridine core.

For instance, the bromine can be displaced by oxygen, nitrogen, or sulfur nucleophiles, leading to the formation of ethers, amines, and thioethers, respectively. These reactions are fundamental in building up more elaborate molecules with potential applications in medicinal chemistry and materials science. The reactivity of the bromomethyl group facilitates the construction of new carbon-carbon bonds, further expanding the synthetic possibilities.

The synthesis of this compound itself can be approached through various routes, often starting from more readily available 2-substituted 1,8-naphthyridines. rsc.orgrsc.org Its role as a precursor allows chemists to design and create novel compounds with tailored properties, leveraging the inherent biological potential of the 1,8-naphthyridine scaffold. nih.gov The ability to easily functionalize the 2-position is a significant advantage in the development of new chemical entities. rsc.orgnih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7BrN2 |

| InChI | InChI=1S/C9H7BrN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-5H |

| SMILES | c1cc2ccc(nc2nc1)CBr |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 0 |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOXOZKCOOBYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of 2 Bromomethyl 1,8 Naphthyridine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary mode of reaction for 2-(bromomethyl)-1,8-naphthyridine involves the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent bromine atom. The reaction typically follows an S_N2 mechanism, characterized by a backside attack of the nucleophile, leading to inversion of configuration if the carbon were chiral. libretexts.org However, an S_N1 mechanism, proceeding through a stable carbocation intermediate, can also occur, particularly with weaker nucleophiles or under conditions that favor carbocation formation. libretexts.org The stability of this potential carbocation is enhanced by the electron-delocalizing ability of the 1,8-naphthyridine (B1210474) ring system.

Reactions with Oxygen-Centered Nucleophiles (e.g., alcoholysis, phenolysis)

This compound readily reacts with various oxygen-centered nucleophiles to form the corresponding ethers. In reactions analogous to those seen with similarly reactive substrates like 1-alkyl-2-(bromomethyl)aziridines, alkoxides, aryloxides, and carboxylates can effectively displace the bromide. arkat-usa.org For instance, treatment with sodium alkoxides in an alcohol solvent typically yields 2-(alkoxymethyl)-1,8-naphthyridines. arkat-usa.org Similarly, phenoxides react to form 2-(phenoxymethyl)-1,8-naphthyridines. Carboxylate salts can also be employed to produce the corresponding ester derivatives. arkat-usa.org

Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles (Data below is illustrative, based on analogous reactions of similar substrates)

| Nucleophile | Reagent | Solvent | Product |

| Methoxide | Sodium Methoxide | Methanol | 2-(Methoxymethyl)-1,8-naphthyridine |

| Phenoxide | Sodium Phenoxide | THF/DMF | 2-(Phenoxymethyl)-1,8-naphthyridine |

| Acetate | Potassium Acetate | DMSO | (1,8-Naphthyridin-2-yl)methyl acetate |

Reactions with Nitrogen-Centered Nucleophiles (e.g., amination, formation of guanidine (B92328) derivatives)

The bromomethyl group is highly susceptible to amination by primary and secondary amines, leading to the formation of 2-(aminomethyl)-1,8-naphthyridine derivatives. These reactions are fundamental for introducing nitrogen-containing side chains, which are crucial for the biological activity of many naphthyridine compounds.

Furthermore, this reactive handle can be used to construct more complex nitrogen-containing functionalities, such as guanidines. The synthesis of guanidine derivatives can be achieved by reacting the bromomethyl compound with a suitable guanylating agent or by a multi-step sequence involving an initial amination followed by reaction with a cyanamide (B42294) or carbodiimide. researchgate.netorganic-chemistry.org This strategy allows for the creation of a diverse library of substituted guanidines, which are a class of compounds with significant pharmacological interest. nih.gov

Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent | Solvent | Product |

| Ammonia | NH₃ | Ethanol | (1,8-Naphthyridin-2-yl)methanamine |

| Diethylamine | (CH₃CH₂)₂NH | Acetonitrile | N,N-Diethyl-1-(1,8-naphthyridin-2-yl)methanamine |

| Guanidine | Guanidine | Base, DMF | 2-((1,8-Naphthyridin-2-yl)methyl)guanidine |

Reactions with Sulfur-Centered Nucleophiles (e.g., thiolation)

Sulfur-centered nucleophiles, such as thiols and thiocyanates, react efficiently with this compound to yield the corresponding thioethers and thiocyanates. arkat-usa.org For example, the reaction with a thiol (R-SH) in the presence of a base affords a 2-((alkylthio)methyl)-1,8-naphthyridine. These sulfur-containing derivatives are valuable intermediates for further synthetic transformations. The reaction with potassium thiocyanate (B1210189) provides a pathway to 2-((thiocyanatomethyl)-1,8-naphthyridine), which can be further elaborated into other sulfur-containing heterocycles. arkat-usa.org

Table 3: Examples of Reactions with Sulfur-Centered Nucleophiles

| Nucleophile | Reagent | Solvent | Product |

| Ethanethiolate | Sodium Ethanethiolate | Ethanol | 2-((Ethylthio)methyl)-1,8-naphthyridine |

| Thiocyanate | Potassium Thiocyanate | Acetone (B3395972)/DMF | 2-((Thiocyanatomethyl)-1,8-naphthyridine) |

Reactions with Carbon-Centered Nucleophiles (e.g., malonate, cyanide, Grignard reagents)

Carbon-carbon bond formation at the bromomethyl position is a powerful tool for extending the carbon framework of the 1,8-naphthyridine system. Strong carbon nucleophiles like cyanide readily displace the bromide to form 2-(1,8-naphthyridin-2-yl)acetonitrile. This nitrile derivative is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Enolates, such as that derived from diethyl malonate, are also effective nucleophiles. nih.gov Reaction of this compound with diethyl malonate in the presence of a base like sodium ethoxide leads to the formation of diethyl 2-((1,8-naphthyridin-2-yl)methyl)malonate. This product can undergo subsequent reactions like decarboxylation to introduce a propionic acid side chain. While specific literature on the reaction of this compound with Grignard reagents is scarce, it is expected that these powerful carbon nucleophiles would react to form a new C-C bond, yielding 2-ethyl- or 2-aryl-1,8-naphthyridine derivatives, although side reactions could be competitive.

Transformations Involving Halogen Exchange

The bromide of this compound can be exchanged for other halogens, a transformation known as the Finkelstein reaction. frontiersin.org For instance, treatment with sodium iodide in a solvent like acetone can convert the bromo compound into the more reactive 2-(iodomethyl)-1,8-naphthyridine. Conversely, exchange with a chloride source could yield 2-(chloromethyl)-1,8-naphthyridine. These halogen exchange reactions are useful for modulating the reactivity of the leaving group to suit specific subsequent synthetic steps. frontiersin.org

Formation of Quaternary Salts from the Bromomethyl Group

The bromomethyl group can react with tertiary amines to form quaternary ammonium (B1175870) salts. This reaction involves the nucleophilic attack of the lone pair of the tertiary amine on the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The resulting product is a (1,8-naphthyridin-2-yl)methyl-trialkyl-ammonium bromide salt. These quaternary salts can have applications as phase-transfer catalysts or may exhibit unique biological properties themselves.

Cyclization Reactions Utilizing the Bromomethyl Group to Form Fused Ring Systems

The reactive bromomethyl group at the 2-position of the 1,8-naphthyridine scaffold serves as a key handle for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. A prominent example is the synthesis of pyrrolo[1,5-a]-1,8-naphthyridine derivatives.

One synthetic approach involves the reaction of 2-methyl-1,8-naphthyridines with an aliphatic anhydride (B1165640) in a one-pot process. ias.ac.in The proposed mechanism begins with the acetylation of the methyl group. ias.ac.in Subsequently, a tautomeric form of the acetylated intermediate undergoes ring closure to yield a dihydropyrrolo[1,5-a]-1,8-naphthyridine derivative. ias.ac.in The formation of the pyrrole (B145914) ring in these compounds leads to a significant bathochromic shift in their electronic absorption spectra, indicating an extension of the molecular conjugation. ias.ac.in

Another strategy for constructing fused polyheterocycles containing a pyrrole ring is through free-radical intramolecular cyclization. beilstein-journals.org For instance, o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using a tris(trimethylsilyl)silane (B43935) (TTMSS)/azobisisobutyronitrile (AIBN) system to generate pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives in good yields. beilstein-journals.org This method offers a pathway to skeletons that may be inaccessible through other means, such as Pd-catalyzed cyclization. beilstein-journals.org

The synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines also highlights the utility of the 1,8-naphthyridine core in building complex heterocyclic systems. nih.gov In this multi-step synthesis, a key step involves the cyclization of an intermediate chalcone (B49325) derivative with hydrazine (B178648) hydrate (B1144303) to form the pyrazole (B372694) ring. nih.gov

These cyclization reactions underscore the importance of the 1,8-naphthyridine framework in constructing diverse and complex heterocyclic architectures with potential applications in medicinal chemistry and materials science. ias.ac.inbeilstein-journals.orgnih.govnih.gov

Table 1: Examples of Cyclization Reactions to Form Fused Ring Systems

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Methyl-1,8-naphthyridines | Aliphatic anhydride | Pyrrolo[1,5-a]-1,8-naphthyridine derivatives | ias.ac.in |

| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives | beilstein-journals.org |

| 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones | Hydrazine hydrate | 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines | nih.gov |

Further Functionalization of the 1,8-Naphthyridine Ring System

Beyond the reactivity of the bromomethyl group, the 1,8-naphthyridine ring itself can be further functionalized to create more complex and extended molecular architectures. Key strategies include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion. masterorganicchemistry.com The rate and regioselectivity of the reaction are influenced by the substituents already present on the ring. wikipedia.org

For pyridine (B92270), a related nitrogen-containing heterocycle, electrophilic substitution is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When such reactions do occur, they typically favor the 3- and 5-positions. Given that the 1,8-naphthyridine system consists of two fused pyridine rings, it is expected to be similarly deactivated towards electrophilic aromatic substitution. nih.gov However, specific reaction conditions or the presence of activating groups on the ring could potentially facilitate such transformations. For instance, nitration of nitrobenzene, a deactivated system, requires harsh conditions and directs the incoming group to the meta position. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to construct complex molecular architectures. Three of the most prominent examples are the Suzuki, Sonogashira, and Negishi reactions. These reactions have been successfully applied to 1,8-naphthyridine derivatives to create extended and functionalized systems.

Suzuki Coupling:

The Suzuki reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com It is a versatile method for creating biaryl compounds, polyolefins, and styrenes. wikipedia.org The general mechanism involves three main steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The Suzuki reaction has been widely used in the synthesis of pharmaceuticals and advanced materials due to its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com

Table 2: Overview of Suzuki Coupling Reaction

| Feature | Description | Reference(s) |

| Reaction Type | Palladium-catalyzed cross-coupling | wikipedia.orgmdpi.com |

| Reactants | Organoboron compound and organic halide | wikipedia.org |

| Catalyst | Palladium complex | wikipedia.org |

| Key Steps | Oxidative addition, transmetalation, reductive elimination | libretexts.org |

| Applications | Synthesis of biaryls, styrenes, polyolefins | wikipedia.org |

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comwikipedia.orglibretexts.org This reaction is highly efficient for forming C(sp)-C(sp2) bonds and can often be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the order I > OTf > Br > Cl. nrochemistry.com The mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by the formation of a copper acetylide, transmetalation, and reductive elimination. nrochemistry.com Copper-free Sonogashira protocols have also been developed. nih.gov

Table 3: Overview of Sonogashira Coupling Reaction

| Feature | Description | Reference(s) |

| Reaction Type | Palladium and copper co-catalyzed cross-coupling | nrochemistry.comwikipedia.org |

| Reactants | Terminal alkyne and aryl or vinyl halide | nrochemistry.comwikipedia.org |

| Catalysts | Palladium complex and copper(I) salt | nrochemistry.com |

| Key Steps | Oxidative addition, copper acetylide formation, transmetalation, reductive elimination | nrochemistry.com |

| Applications | Synthesis of conjugated enynes and arylalkynes | libretexts.org |

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is its ability to form carbon-carbon bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org The reaction mechanism also proceeds via oxidative addition, transmetalation, and reductive elimination. youtube.comillinois.edu Palladium catalysts generally provide higher chemical yields and tolerate a wider range of functional groups compared to nickel catalysts. wikipedia.org The reaction has found broad application in the total synthesis of complex natural products. wikipedia.org

Table 4: Overview of Negishi Coupling Reaction

| Feature | Description | Reference(s) |

| Reaction Type | Nickel or palladium-catalyzed cross-coupling | wikipedia.orgorganic-chemistry.org |

| Reactants | Organozinc compound and organic halide | wikipedia.org |

| Catalysts | Nickel or palladium complex | wikipedia.org |

| Key Steps | Oxidative addition, transmetalation, reductive elimination | youtube.comillinois.edu |

| Applications | Formation of C(sp)-C(sp), C(sp2)-C(sp2), and C(sp3)-C(sp3) bonds | wikipedia.org |

These cross-coupling reactions provide powerful methods for the derivatization of the 1,8-naphthyridine ring, enabling the synthesis of a wide array of functionalized molecules with potential applications in various fields of chemistry.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-(bromomethyl)-1,8-naphthyridine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the naphthyridine core and the bromomethyl substituent. For the parent 1,8-naphthyridine (B1210474), the protons appear in the aromatic region, typically between 7.0 and 9.0 ppm. The introduction of the bromomethyl group at the 2-position will induce shifts in the neighboring protons. The most characteristic signal would be a singlet for the two protons of the bromomethyl group (-CH₂Br), anticipated to appear in the range of 4.5-5.0 ppm. The protons on the naphthyridine ring would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.5 - 7.8 | d |

| H-4 | 8.1 - 8.4 | d |

| H-5 | 7.2 - 7.5 | dd |

| H-6 | 8.0 - 8.3 | dd |

| H-7 | 8.9 - 9.2 | dd |

| -CH₂ Br | 4.5 - 5.0 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbons of the naphthyridine ring typically resonate in the downfield region (120-160 ppm) due to their aromaticity and the influence of the nitrogen atoms. The carbon of the bromomethyl group (-C H₂Br) is expected to appear in the more upfield region, likely between 30 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158 - 162 |

| C-3 | 122 - 125 |

| C-4 | 136 - 139 |

| C-4a | 121 - 124 |

| C-5 | 120 - 123 |

| C-6 | 135 - 138 |

| C-7 | 152 - 155 |

| C-8a | 154 - 157 |

| -C H₂Br | 30 - 40 |

Note: These are predicted values based on related structures and may vary.

Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Structural Assignment

To unambiguously assign all proton and carbon signals, advanced NMR techniques are invaluable. nih.govachemblock.com Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the protons on the naphthyridine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is crucial for confirming the position of the bromomethyl substituent and for the definitive assignment of all quaternary carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, further confirming the structure. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the naphthyridine ring would appear in the 1600-1400 cm⁻¹ region. The presence of the bromomethyl group would be indicated by a C-Br stretching vibration, typically found in the 700-500 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N Stretch | 1620 - 1680 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-H Bend | 1000 - 1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental formula. Fragmentation patterns observed in the mass spectrum can also offer structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,8-naphthyridine core is known to be fluorescent. The UV-Vis absorption spectrum of this compound is expected to show characteristic π-π* transitions of the aromatic system. The introduction of the bromomethyl group may cause a slight shift in the absorption maxima compared to the parent 1,8-naphthyridine.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence properties of 1,8-naphthyridine derivatives are of significant interest for applications such as chemosensors. The emission spectrum of this compound would provide information on its potential as a fluorophore, with the position of the emission maximum and the quantum yield being key parameters. These properties can be influenced by factors such as solvent polarity and pH.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Geometry

Based on the crystal structures of analogous compounds, the 1,8-naphthyridine core of this compound is expected to be essentially planar. The geometry of the fused pyridine (B92270) rings would likely exhibit standard bond lengths and angles for sp²-hybridized carbon and nitrogen atoms. The bromomethyl group, attached at the 2-position, introduces a degree of conformational flexibility. Rotation around the C2-C(methylene) bond would be possible, and the torsion angle adopted in the solid state would be influenced by the steric and electronic environment created by neighboring molecules.

In a related compound, 1,8-di(bromomethyl)naphthalene, the bromomethyl groups are positioned on opposite sides of the aromatic ring plane to minimize steric hindrance. A similar anti-periplanar or staggered conformation of the bromomethyl group relative to the naphthyridine ring can be anticipated for this compound to alleviate steric strain.

| Parameter | Expected Value/Range | Justification based on related structures |

| Naphthyridine Ring | Near Planar | The fused aromatic ring system favors planarity to maximize π-orbital overlap. |

| C-Br Bond Length | ~1.94 Å | Typical for a C(sp³)-Br bond. |

| C-C(methylene) Bond Length | ~1.50 Å | Standard for a C(sp²)-C(sp³) single bond. |

| C-N-C Angle (in ring) | ~117-118° | Characteristic of a pyridine-like nitrogen. |

| C-C-C Angle (in ring) | ~120° | Consistent with sp² hybridized carbons in an aromatic system. |

This table represents expected values based on known structures of similar compounds and general principles of chemical bonding.

Characterization of Supramolecular Interactions

The solid-state packing of this compound would be dictated by a variety of non-covalent interactions. The nitrogen atoms of the naphthyridine ring are potent hydrogen bond acceptors, while the C-H bonds of the aromatic ring and the methylene (B1212753) group can act as weak hydrogen bond donors. The bromine atom introduces the possibility of halogen bonding.

Hydrogen Bonding:

C–H⋯N Hydrogen Bonds: In the crystal structure of 2,7-dimethyl-1,8-naphthyridine, intermolecular C–H⋯N hydrogen bonds are observed, linking the molecules into chains. It is highly probable that similar interactions, involving the aromatic C-H or the methylene C-H bonds and the naphthyridine nitrogen atoms, would be present in the crystal lattice of this compound.

N–H⋯N Hydrogen Bonds: These would not be present unless the naphthyridine ring is protonated or in a co-crystal with a hydrogen bond donor.

C–H⋯O Hydrogen Bonds: These would only be possible if the crystal contains co-crystallized solvent molecules with oxygen atoms, such as water or alcohols.

Halogen Bonding:

C–Br⋯π Halogen Bonds: The bromine atom in this compound has an electrophilic region (the σ-hole) and could interact with the electron-rich π-system of an adjacent naphthyridine ring. This type of interaction is a significant force in directing the assembly of many halogenated organic molecules. Studies on other bromo-substituted aromatic compounds have demonstrated the prevalence of C–Br⋯π interactions in their solid-state structures.

π–π Stacking:

The planar naphthyridine rings are expected to participate in π–π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, are a common feature in the crystal packing of planar aromatic molecules. The stacking distance is typically in the range of 3.3 to 3.8 Å.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| C–H⋯N Hydrogen Bond | Aromatic C-H, Methylene C-H | Naphthyridine Nitrogen | Formation of chains or sheets, contributing to lattice stability. |

| C–Br⋯π Halogen Bond | Bromine | Naphthyridine π-system | Directional interaction influencing molecular orientation. |

| π–π Stacking | Naphthyridine π-system | Naphthyridine π-system | Major contributor to the overall packing efficiency and stability. |

This table outlines the likely supramolecular interactions based on the chemical structure of the compound.

Computational and Theoretical Investigations of 2 Bromomethyl 1,8 Naphthyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 2-(bromomethyl)-1,8-naphthyridine.

Geometric Optimization and Electronic Structure Analysis

Geometric optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in this compound, corresponding to the minimum energy on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, calculations on related 1,8-naphthyridine (B1210474) derivatives have demonstrated the reliability of methods like B3LYP with a 6-31G(d) basis set in predicting molecular geometries. Delocalized π-bonds are a characteristic feature of the 1,8-naphthyridine ring system, contributing to its planarity and stability.

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes mapping the electron density distribution, which reveals the electron-rich and electron-deficient regions of the molecule. The electronegative nitrogen atoms in the 1,8-naphthyridine ring and the bromine atom in the substituent significantly influence this distribution. Mulliken atomic charge calculations can quantify the partial charges on each atom, providing insights into electrostatic interactions and reactive sites.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.40 Å |

| C-N (aromatic) bond length | ~1.34 Å |

| C-C (exocyclic) bond length | ~1.51 Å |

| C-Br bond length | ~1.94 Å |

| C-N-C bond angle | ~117° |

| C-C-Br bond angle | ~110° |

Note: These are typical values expected from DFT calculations and are for illustrative purposes.

Prediction and Interpretation of Spectroscopic Properties

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. Time-dependent DFT (TD-DFT) is particularly effective for modeling electronic absorption spectra (UV-Vis). Studies on various 1,8-naphthyridine derivatives have shown that TD-DFT calculations can predict maximum absorption wavelengths (λmax) that are in good agreement with experimental data. nih.gov For this compound, the principal electronic transitions are expected to be π→π* transitions within the aromatic naphthyridine system. chemcd.comsigmaaldrich.com The position of the λmax can be influenced by the solvent, an effect that can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Furthermore, DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. These predicted spectra are invaluable for assigning peaks in experimental NMR data and confirming the structure of the synthesized compound. For related molecules, a strong correlation between theoretically calculated and experimentally observed chemical shifts has been established. rsc.org

Table 2: Illustrative Predicted Spectroscopic Data for a 1,8-Naphthyridine Derivative

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

| UV-Vis | λmax (in CH₂Cl₂) | ~320 nm | ~320 nm |

| ¹³C NMR | Chemical Shift Range | 30-150 ppm | 31-148 ppm |

| ¹H NMR | Chemical Shift Range | 3.8-8.6 ppm | 3.9-8.6 ppm |

Note: Data adapted from studies on related 1,8-naphthyridine and benzimidazole (B57391) derivatives for illustrative purposes. chemcd.comrsc.org

Elucidation of Reaction Mechanisms and Energetics

DFT is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, which features a reactive bromomethyl group, DFT can be used to model its substitution reactions with various nucleophiles. By mapping the reaction coordinate, chemists can identify the structures of transition states and intermediates. chemcd.com

The calculation of the energies of reactants, transition states, and products allows for the determination of activation energies and reaction enthalpies. This information is critical for understanding reaction kinetics and thermodynamics. For example, in the synthesis of novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives, DFT calculations were used to study the reaction mechanism, proposing intermediates and transition states and calculating their relative energies to confirm the plausibility of the proposed pathway. chemcd.com Such studies provide a detailed, step-by-step view of the reaction, offering insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations to Understand Conformations and Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. sigmaaldrich.com

For this compound, MD simulations can be employed to explore the conformational landscape, particularly the rotation of the bromomethyl group relative to the naphthyridine ring. This is important for understanding how the molecule's shape changes over time and which conformations are most prevalent.

Furthermore, MD simulations are exceptionally useful for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), one can study solvation effects, including the formation and dynamics of hydrogen bonds. If this compound is investigated for biological applications, MD simulations can model its interaction with a target protein or DNA. rsc.org These simulations can reveal the specific binding modes, calculate the binding free energy, and identify the key residues or bases involved in the interaction, providing crucial guidance for drug design.

Theoretical Studies of Reactivity Descriptors

To quantify the chemical reactivity of this compound, several theoretical descriptors derived from its electronic structure can be calculated. These descriptors help in predicting how and where the molecule will react.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. bldpharm.com The spatial distribution of the HOMO and LUMO indicates the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be distributed over the electron-rich naphthyridine ring, while the LUMO may have significant contributions from the bromomethyl group, indicating its susceptibility to nucleophilic attack.

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for different types of attack. achemblock.com The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the molecule changes. By analyzing condensed Fukui functions for electrophilic attack (f⁻) and nucleophilic attack (f⁺), one can pinpoint specific atoms that are most susceptible. For this compound, the nitrogen atoms are expected to be sites for electrophilic attack, while the carbon atom of the bromomethyl group is a primary site for nucleophilic attack.

Table 3: Conceptual Reactivity Descriptors for this compound

| Descriptor | Interpretation | Predicted Reactive Site |

| HOMO | Region of electron donation (nucleophilic character) | Naphthyridine ring system |

| LUMO | Region of electron acceptance (electrophilic character) | Carbon of the bromomethyl group |

| Fukui Function (f⁻) | Site for electrophilic attack | Nitrogen atoms of the naphthyridine ring |

| Fukui Function (f⁺) | Site for nucleophilic attack | Carbon atom of the bromomethyl group |

Advanced Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of Fluorescent Probes and Chemosensors

The rigid, planar structure and the presence of two nitrogen atoms make the 1,8-naphthyridine (B1210474) ring system an excellent fluorophore and a chelating agent. The 2-(bromomethyl) group provides a convenient synthetic handle to append receptor units, enabling the creation of sophisticated fluorescent probes and chemosensors. These sensors are designed to detect specific analytes, such as metal ions, through changes in their fluorescence properties upon binding.

Molecular recognition is the process by which molecules (a host and a guest) selectively bind to one another through non-covalent interactions. researchgate.netnih.gov For 1,8-naphthyridine-based systems, this recognition is primarily governed by a combination of forces:

Hydrogen Bonding: The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors. Furthermore, functional groups attached via the bromomethyl linker can be designed to act as hydrogen bond donors or acceptors, creating specific binding pockets for target molecules. nih.gov In research on synthetic receptors, hydrogen bond interactions were shown to make naphthyridine derivatives potent binders for biotin (B1667282) analogues. nih.govmdpi.com

Host-Guest Interactions: The 1,8-naphthyridine derivative can act as a "host" for a specific "guest" molecule or ion. The binding event is often signaled by a change in the host's fluorescence. researchgate.netthno.org The design of the host determines its selectivity. For instance, creating a cavity of a specific size and electronic character allows for the selective binding of a complementary guest. Fluorescent molecules like 1-anilinonaphthalene-8-sulfonate (1,8-ANS) are classic examples of probes used to study host-guest inclusion complexes, as their fluorescence is highly sensitive to the polarity of their environment, such as the inside of a cyclodextrin (B1172386) cavity. islandscholar.ca

Electrostatic and π-π Stacking Interactions: The electron-deficient nature of the aromatic naphthyridine ring can lead to electrostatic attraction with electron-rich species. Additionally, the planar structure facilitates π-π stacking interactions with other aromatic molecules, which can be a key factor in both self-assembly and guest recognition. nih.govrsc.org

The fundamental principle is to couple a recognition event (binding) with a signaling event (fluorescence change). The 2-(bromomethyl)-1,8-naphthyridine is crucial in this process as it allows for the covalent linkage of the signaling naphthyridine unit to a custom-designed recognition unit.

The two nitrogen atoms of the 1,8-naphthyridine ring are positioned in a "pincer-like" arrangement, making them ideal for chelating metal ions. wikipedia.org This inherent coordinating ability is exploited in the design of selective metal ion sensors. The 2-(bromomethyl) group allows for the introduction of additional donor atoms, creating multidentate ligands that can bind metal ions with high affinity and selectivity. researchgate.net

The process typically involves:

Synthesis of a Ligand: this compound is reacted with a molecule containing donor groups (e.g., amines, thiols, or other heterocycles) to form a multidentate ligand.

Complexation: The synthesized ligand is then introduced to a solution containing various metal ions.

Signal Transduction: Upon selective coordination of a target metal ion, the electronic properties of the 1,8-naphthyridine fluorophore are altered. This can be due to several mechanisms, such as Photoinduced Electron Transfer (PET), which often leads to fluorescence quenching or enhancement.

For example, a ruthenium(II) polypyridyl complex incorporating a 1,8-naphthyridine ligand was designed as a "turn-off" fluorescent chemosensor. mdpi.com It showed high selectivity for Cu²⁺ and Fe³⁺ ions, where the coordination of these metals to the naphthyridine unit led to a significant quenching of the complex's fluorescence. mdpi.com Other studies have demonstrated the creation of various transition metal complexes with 1,8-naphthyridine and its derivatives, forming stable structures with defined coordination geometries. capes.gov.bracs.orgacs.orgnih.gov

| Naphthyridine Derivative | Target Ion(s) | Sensing Mechanism | Observed Change | Reference |

|---|---|---|---|---|

| Ruthenium(II) polypyridyl complex with 1,8-naphthyridine ligand | Cu²⁺, Fe³⁺ | Reverse Photoinduced Electron Transfer (PET) | Fluorescence quenching | mdpi.com |

| N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide | Not specified for ions, used in host-guest study | Hydrogen bonding and complex stabilization | High association constant with biotin methyl ester | mdpi.com |

Utilization as Building Blocks for Polymeric Materials or Extended Conjugated Systems

The reactive bromomethyl group makes this compound a valuable building block for synthesizing polymeric materials and extended conjugated systems. While specific reports on polymers derived directly from this exact monomer are not prevalent, the principles are well-established in polymer chemistry.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This structure imparts unique electronic and optical properties, making them useful in applications like organic light-emitting diodes (OLEDs), solar cells, and sensors. unc.eduresearchgate.netresearchgate.net

The 1,8-naphthyridine unit is an attractive candidate for inclusion in such polymers for several reasons:

Electron-Deficient Nature: As an electron-deficient heterocycle, it can be paired with electron-rich monomers to create donor-acceptor polymers. This strategy is widely used to tune the polymer's band gap and control its electronic properties.

Thermal Stability: The rigid aromatic structure of the naphthyridine ring contributes to the thermal stability of the resulting polymer. acs.org

Metal Chelation: The chelating ability of the naphthyridine unit can be retained in the polymer, allowing for the creation of metallopolymers with interesting catalytic or sensing properties.

The 2-(bromomethyl) functionality allows for its incorporation into a polymer chain through various polymerization reactions, such as substitution reactions where the bromine acts as a leaving group. This would enable the creation of polymers where the 1,8-naphthyridine unit is either part of the main chain or a pendant group. The development of such polymers from stable, functional building blocks is a key goal in materials science. dtic.mil

Investigation of Self-Assembly Processes and Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. This compound and its derivatives are excellent candidates for building these complex architectures due to their defined geometry and ability to form specific intermolecular connections.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. hhu.de The packing of molecules in a crystal is dictated by a subtle balance of non-covalent forces. unam.mx For 1,8-naphthyridine derivatives, these include:

Hydrogen Bonds: These are among the strongest and most directional non-covalent interactions, often acting as the primary "glue" in holding molecules together in a predictable fashion. nih.govrsc.org

π-π Stacking: The planar aromatic rings of naphthyridine can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···N and C-H···π Interactions: These weaker hydrogen bonds also play a significant role in determining the final crystal packing arrangement. nih.gov

Halogen Bonds: In a molecule like this compound, the bromine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species, further guiding the assembly.

By modifying the substituents on the naphthyridine core, chemists can control these interactions to produce specific crystalline architectures, such as layers, chains, or complex 3D networks. rsc.orgiucr.org This control is essential for creating materials with tailored optical or electronic properties in the solid state.

| Interaction Type | Description | Relevance to Naphthyridines |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). | Primary force for forming predictable supramolecular synthons. hhu.de |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Stabilizes crystal packing and influences electronic communication between molecules. nih.gov |

| Halogen Bonding | Directional interaction involving a halogen atom (e.g., Br) as an electrophile. | Provides an additional tool for directing crystal assembly in brominated derivatives. rsc.org |

| Van der Waals Forces | Weak, non-specific attractive forces between molecules. | Contribute to the overall stability of the crystal lattice. mdpi.com |

The unique arrangement of hydrogen bond donors and acceptors on the 1,8-naphthyridine scaffold makes it an excellent mimic for nucleobases. This property has been harnessed to create synthetic receptors capable of recognizing and binding to specific DNA sequences or structures. nih.gov

The primary mechanistic principle behind this recognition is complementary hydrogen bonding . The edge of the 1,8-naphthyridine ring presents a pattern of hydrogen bond acceptors (the two nitrogen atoms) and donors (the C-H groups) that can match the pattern on a DNA base or base pair. For example, a suitably functionalized naphthyridine derivative can form three specific hydrogen bonds with a guanine (B1146940) base, mimicking its natural pairing with cytosine.

The 2-(bromomethyl) group is instrumental in this application. It allows for the attachment of these DNA-recognizing naphthyridine units to other molecules, such as:

Other recognizing elements: To increase binding affinity and specificity.

Reporter groups: Such as fluorophores that signal a binding event. nih.gov

Reactive groups: That can cleave or modify the DNA at the binding site.

The design of these synthetic receptors is a key area of research in chemical biology and has potential applications in diagnostics and therapeutics. acs.orgnih.govnih.gov The ability to create molecules that can target specific DNA sequences opens the door to influencing gene expression or developing novel antiviral and anticancer agents. acs.orgtandfonline.comnih.gov

Future Research Directions and Emerging Synthetic Challenges

Greening the Synthesis: Sustainable Approaches for 2-(Bromomethyl)-1,8-naphthyridine

The development of environmentally benign synthetic routes for 1,8-naphthyridine (B1210474) derivatives is a major focus of current research. Traditional methods often rely on harsh reaction conditions and hazardous reagents. nih.gov In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize safer solvents and catalysts.

Recent advancements in the synthesis of the 1,8-naphthyridine core, the precursor to this compound, highlight this shift. The Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines, has been adapted to be more environmentally friendly. nih.govnih.gov Researchers have successfully employed water as a solvent and non-toxic, metal-free catalysts like choline (B1196258) hydroxide (B78521), leading to high yields of 2-methyl-1,8-naphthyridine, the immediate precursor to the target compound. nih.govacs.org This method is not only sustainable but also allows for gram-scale synthesis and easy separation of the catalyst and product. acs.org

Furthermore, the use of ionic liquids (ILs) as both catalysts and solvents presents another green alternative. nih.govacs.org Basic ILs have demonstrated high catalytic activity in the Friedländer reaction under solvent-free conditions, with the added benefit of being reusable. nih.gov Microwave-assisted synthesis has also emerged as an eco-friendly technique, significantly reducing reaction times and improving yields for various 1,8-naphthyridine derivatives. asianpubs.org

The bromination of the methyl group at the 2-position of 1,8-naphthyridine is another critical step where green chemistry principles can be applied. While N-bromosuccinimide (NBS) is a common brominating agent, research is ongoing to find safer and more efficient alternatives to traditional methods that may use molecular bromine. ciac.jl.cnnih.gov The development of solid-state brominating agents and flow chemistry protocols for bromination are promising avenues for a more sustainable production of this compound. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methods for 1,8-Naphthyridine Core

| Method | Catalyst/Solvent | Key Advantages | Reference |

| Friedländer Annulation | Choline hydroxide / Water | Metal-free, non-toxic, high yield, gram-scale, easy separation | nih.govacs.org |

| Friedländer Annulation | Ionic Liquids | Solvent-free, reusable catalyst, high activity | nih.govacs.org |

| Microwave-Assisted | NaH | Rapid reaction, high yield | asianpubs.org |

| Traditional Friedländer | Acid or Base Catalysts | Established method | nih.gov |

Mastering Stereochemistry: Enantioselective and Diastereoselective Synthesis

The synthesis of chiral derivatives of 1,8-naphthyridines is a burgeoning area of research, driven by the potential for developing stereospecific therapeutic agents and chiral materials. While direct enantioselective or diastereoselective synthesis of this compound itself is not widely reported, the principles are being applied to the broader 1,8-naphthyridine family.

The focus has been on creating axial chirality in sterically hindered 1,8-naphthyridine-6-carboxamides. rsc.orgpsu.edu By introducing a chiral auxiliary or employing a chiral catalyst, researchers can control the stereochemical outcome of the cyclization step, leading to the atropdiastereoselective synthesis of specific enantiomers. rsc.orgpsu.edu These methodologies could potentially be adapted to control the stereochemistry of substituents at other positions of the naphthyridine ring.

Furthermore, the development of iridium-catalyzed asymmetric hydrogenation offers a powerful tool for creating chiral centers in heterocyclic compounds. rsc.org This method has been successfully used to synthesize both enantiomers of tetrahydroquinoxaline derivatives with high yields and excellent enantioselectivities by simply changing the reaction solvent. rsc.org Applying similar catalytic systems to prochiral 1,8-naphthyridine derivatives could open doors to a wide range of new chiral building blocks, including precursors to chiral 2-(substituted-methyl)-1,8-naphthyridines.

Catalytic Innovations: Exploring Novel Functionalization Systems

The functionalization of the 1,8-naphthyridine scaffold, including the 2-(bromomethyl) derivative, heavily relies on the development of novel and efficient catalyst systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Negishi, and Heck reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions have been employed to create diverse libraries of substituted naphthalenes and could be readily applied to this compound to introduce a wide array of functional groups. nih.gov

Recent research has also focused on developing transition-metal-free methods for functionalization. For instance, a practical approach for the direct α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (B87167) (DMSO) as a methyl source has been developed. rsc.org This method is highly chemoselective and environmentally friendly. rsc.org

The exploration of novel catalyst systems extends to photoredox catalysis, which has enabled challenging peptide C(sp2)–O cross-coupling reactions. rsc.org This technology could potentially be harnessed for the functionalization of this compound, allowing for the introduction of oxygen-containing moieties under mild conditions. Additionally, new ruthenium-based catalyst systems activated by light have shown high regio- and stereoselectivity in the hydrostannation of alkynes, a transformation that could be relevant for further derivatization of functional groups introduced at the 2-position. nih.gov

Building Complexity: Integration into Advanced Molecular Architectures

The this compound unit is a valuable synthon for constructing more complex molecular architectures with advanced chemical functions. The 1,8-naphthyridine moiety itself is known for its ability to act as a bridging unit in the synthesis of multidentate dinucleating ligands, which can coordinate to two metal ions. researchgate.net The bromomethyl group provides a reactive handle to link these naphthyridine units to other molecular components, enabling the creation of sophisticated supramolecular structures and functional materials.

The synthesis of double azahelicenes based on the 1,8-naphthyridine scaffold showcases the potential for creating complex, three-dimensional structures with unique chiroptical properties. researchgate.net The reactive nature of this compound makes it an ideal starting material for building such intricate systems through sequential cross-coupling and cyclization reactions.

Furthermore, the integration of 1,8-naphthyridine derivatives into larger systems is crucial for the development of novel therapeutic agents and chemical probes. acs.orgnih.govrsc.org For example, functionalized 1,8-naphthyridines have been incorporated into chromeno[2,3-b]quinoline derivatives to create compounds with potent antiproliferative properties. acs.org The ability to precisely introduce functionality via the 2-(bromomethyl) group is key to fine-tuning the biological activity and pharmacokinetic properties of these complex molecules.

Q & A

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-1,8-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically begins with 2-aminopyridine derivatives, leveraging cyclization reactions analogous to quinoline synthesis. Microwave-assisted methods (e.g., Skraup or Gould-Jacobs adaptations) enhance reaction efficiency and yield by reducing time and side products . Bromomethylation can be achieved via alkylation of the naphthyridine scaffold using bromomethylating agents (e.g., bromomethyl ethers) under controlled conditions. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd or Cu-based) significantly impact regioselectivity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and scaffold integrity .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C-Br stretching at ~550 cm) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity .

- X-ray Crystallography : Resolves 3D structure and bromomethyl spatial orientation, critical for structure-activity studies .

Q. How does the 1,8-naphthyridine scaffold interact with biological targets like DNA?

- Methodological Answer : 1,8-Naphthyridines act as DNA intercalators, inserting between base pairs via π-π stacking, altering DNA conformation and inhibiting replication/transcription. Bromomethyl substituents enhance lipophilicity, improving DNA binding affinity. Competitive ethidium bromide displacement assays and UV-Vis titration are standard methods to quantify intercalation efficiency .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the antitumor activity and DNA intercalation efficiency of 1,8-naphthyridine derivatives?

- Methodological Answer : Bromomethyl groups at position 2 increase steric bulk and electron-withdrawing effects, enhancing DNA binding and cytotoxicity. For example, derivatives with 4-bromophenyl groups showed IC values of 1.47–1.68 μM against MCF7 cells, outperforming staurosporine (4.51 μM) . Structure-activity relationship (SAR) studies using cytotoxicity assays (MTT) and molecular docking (e.g., AutoDock Vina) correlate substituent effects with activity .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) and polarizability, revealing electron transfer pathways. Hyperpolarizability analysis (via Z-scan techniques) quantifies nonlinear optical properties, relevant for photodynamic therapy applications .

Q. How can regioselective bromomethylation on the 1,8-naphthyridine scaffold be optimized?

- Methodological Answer : Regioselectivity challenges arise from the scaffold’s electron-deficient nature. Directed ortho-metalation (DoM) using LDA or Grignard reagents at low temperatures (-78°C) guides bromomethylation to position 2. Curtius reactions or Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) further refine selectivity .

Q. What are the contradictions in reported biological activities of bromomethyl-substituted naphthyridines, and how can they be resolved?

- Methodological Answer : Discrepancies in IC values (e.g., 1.47 μM vs. 6.53 μM for similar derivatives) may stem from assay conditions (e.g., serum concentration, exposure time). Standardized protocols (e.g., NCI-60 panel screening) and orthogonal validation (e.g., apoptosis assays via flow cytometry) mitigate variability .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.